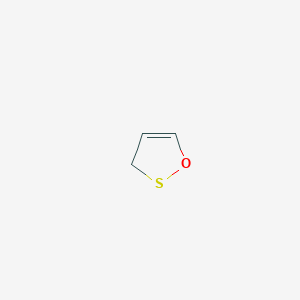

3H-1,2-Oxathiole

Description

Historical Perspectives in Oxathiole Chemistry

The study of oxathiole chemistry is a branch of the broader field of organosulfur chemistry. The journey of chemical understanding can be traced back to ancient practices, where early humans manipulated natural substances, and evolved through phases like alchemy and the scientific revolution. solubilityofthings.comlibretexts.org Key figures like Robert Boyle, who defined an element, and Antoine Lavoisier, who established the law of conservation of mass, laid the groundwork for modern chemistry. solubilityofthings.comlibretexts.org

The specific exploration of 1,2-oxathioles, particularly their 2,2-dioxide derivatives known as γ-sultones, began with foundational studies into their synthesis and reactivity. nih.gov The term "sultone" was first introduced by Erdmann in 1888 to describe these cyclic esters of hydroxysulfonic acids. nih.gov Early reviews on the synthesis of sultones appeared as early as the 1950s, highlighting their long-standing importance. nih.gov A significant early method involved the sulfonation of 1-alkenes with sulfur trioxide, which was found to initially produce β-sultones that would then isomerize into the more stable γ- and δ-sultones. researchgate.net These pioneering investigations were crucial for understanding the fundamental properties of the oxathiole ring system.

Strategic Importance of 3H-1,2-Oxathiole Scaffolds in Modern Chemical Synthesis

The this compound scaffold, especially in its oxidized form as 1,2-oxathiole 2,2-dioxide (a γ-sultone), is a versatile and strategically important building block in contemporary organic synthesis. researchgate.net These sultones are valuable intermediates due to their rich and versatile chemistry. researchgate.net

One of their primary roles is as precursors for generating other molecules. For example, they can be used in reductive cleavage reactions to create specific stereocenters, which is valuable in the synthesis of complex molecules. researchgate.net They are also employed in cycloaddition reactions, such as the intramolecular Diels-Alder reaction of vinylsulfonates, to produce other cyclic compounds. researchgate.net Furthermore, the ring-opening of γ-sultones with various nucleophiles provides an efficient route to a range of substituted sulfonates, demonstrating their utility as synthetic intermediates. tib.eu The development of new reaction pathways, such as the homologous Julia–Kocienski reaction, has provided rapid and direct access to a variety of γ-sultones. nih.gov

The versatility of these scaffolds is also evident in their use for creating more complex heterocyclic systems. For instance, 4-amino-5H-1,2-oxathiole 2,2-dioxides can react with other molecules to form fused ring systems like oxathiolo[4,3-b]pyridines. researchgate.net

Evolution of Research Trajectories for this compound and Related Sultones

Research into 3H-1,2-oxathioles and the related γ-sultones has progressed from foundational synthesis to more complex applications, particularly in the realm of asymmetric synthesis and medicinal chemistry. Initially, the focus was on establishing reliable synthetic methods. researchgate.net

A significant evolution in this research area has been the development of asymmetric syntheses to produce chiral sultones. These enantiomerically pure compounds are highly sought after for creating biologically active molecules. tib.eu Various powerful methodologies have been developed, including intramolecular Diels-Alder reactions, ring-closing metathesis, and various catalyzed reactions. researchgate.net The syntheses of sultones are often categorized into asymmetric and non-asymmetric methods. researchgate.net

Recent research has also explored the biological activities of molecules containing the 1,2-oxathiole ring. For example, derivatives have been synthesized and evaluated for their anti-HIV-1 activity. acs.org The 4-amino-5H-1,2-oxathiole 2,2-dioxide structural motif has been incorporated into nucleosides with antiviral profiles. researchgate.net Other derivatives, such as pyrazoline-based 1,3-oxathioles, have been synthesized and screened for anticancer activity. rjpbcs.com This demonstrates a clear research trajectory towards harnessing the biological potential of these scaffolds.

Current Paradigms and Challenges in this compound Research

The current landscape of this compound research is focused on creating more efficient and sustainable synthetic methods and exploring new applications for these compounds. There is a strong emphasis on developing catalytic processes to access these heterocycles. nih.gov

Despite considerable advancements, several challenges persist. The synthesis of these molecules, particularly in an asymmetric fashion, can be a demanding task. nih.gov For instance, the synthesis of certain complex derivatives, such as those with a 3'-spiroaminooxathioledioxide moiety, presents significant synthetic challenges due to the reactivity of the functional groups involved. acs.org

Another challenge is the need to develop new and diverse synthetic strategies. Researchers are actively working on novel methods, such as metal-free radical cyclizations, to access highly functionalized sultones. nih.gov The development of efficient one-pot syntheses for related sulfur heterocycles, like 1,2-dithiole-3-thiones, highlights the ongoing effort to improve synthetic efficiency in this area. researchgate.net Overcoming these synthetic hurdles and continuing to explore the biological and material properties of 1,2-oxathiole derivatives are key goals for future research.

Table of Key Synthetic Reactions

| Reaction Type | Description | Reference |

| Sulfonation | Reaction of alkenes with sulfur trioxide to form sultones. researchgate.net | researchgate.net |

| Intramolecular Diels-Alder | Cycloaddition of vinylsulfonates to yield sultones. researchgate.net | researchgate.net |

| Homologous Julia–Kocienski | Reaction of epoxides with sulfones to provide direct access to γ-sultones. nih.gov | nih.gov |

| Nucleophilic Ring-Opening | Treatment of γ-sultones with nucleophiles to create substituted sulfonates. tib.eu | tib.eu |

| Condensation Reaction | Reaction of 4-amino-5H-1,2-oxathiole 2,2-dioxides with dicarbonyl compounds to form fused pyridines. researchgate.net | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

288-22-2 |

|---|---|

Molecular Formula |

C3H4OS |

Molecular Weight |

88.13 g/mol |

IUPAC Name |

3H-oxathiole |

InChI |

InChI=1S/C3H4OS/c1-2-4-5-3-1/h1-2H,3H2 |

InChI Key |

RELAJOWOFXGXHI-UHFFFAOYSA-N |

Canonical SMILES |

C1C=COS1 |

Origin of Product |

United States |

Synthetic Methodologies for 3h 1,2 Oxathiole and Its Derivatives

De Novo Synthetic Routes to the 3H-1,2-Oxathiole Ring System

The foundational construction of the this compound ring can be achieved through several distinct synthetic strategies. These de novo routes build the heterocyclic core from acyclic or different cyclic precursors.

Cycloaddition Strategies for this compound Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful tool for the construction of five-membered heterocyclic rings. In the context of this compound synthesis, these reactions typically involve the reaction of a 1,3-dipole with a suitable dipolarophile. For instance, nitrile oxides can undergo cycloaddition with thioketones. While the direct synthesis of 3H-1,2-Oxathioles via this method is less common, analogous [3+2] cycloadditions are well-established for related sulfur and oxygen-containing heterocycles. The reaction of arynes with sydnones, for example, provides a pathway to 2H-indazoles, demonstrating the utility of [3+2] cycloadditions in heterocycle synthesis. nih.gov The development of stable azomethine ylides has also enabled their use in 1,3-dipolar cycloadditions with cyclopropenes to form complex spirocyclic systems. beilstein-journals.org

A notable example in a related system is the reaction of thioketones with acetylenedicarboxylic acid, which proceeds via a [2+2]-cycloaddition mechanism. acs.org These strategies highlight the potential for developing specific cycloaddition routes to the this compound core by selecting appropriate sulfur-containing components.

Intramolecular Cyclization Reactions in this compound Synthesis

Intramolecular cyclization is a common and effective strategy for forming heterocyclic rings. This approach involves a precursor molecule that already contains most of the atoms needed for the ring, with the final ring-closing step occurring via an intramolecular reaction. For the synthesis of this compound, this could involve the formation of the S-O bond or one of the C-S or C-O bonds.

An analogous process is seen in the acid-catalyzed heterocyclization of 1,3-diketones containing a hydroxyl group in the ortho position of an adjacent aryl ring, which leads to the formation of flavonoid derivatives. nih.gov Similarly, the combined use of PIDA (phenyliodine diacetate) and lithium bromide or potassium iodide can facilitate an intramolecular cyclization/halogenation of N-arylpropynamides to form haloindoles. researchgate.net These examples of intramolecular cyclization to form other heterocyclic systems suggest that a suitably functionalized hydroxy-thiol or a related precursor could be cyclized to yield the this compound ring.

Rearrangement Reactions Leading to this compound Frameworks

Molecular rearrangements can provide access to complex cyclic systems from more readily available isomers. Several named rearrangement reactions are known to produce heterocyclic or ring-contracted products. For example, the Favorskii rearrangement converts an alpha-halo ketone into an ester, often involving a cyclopropanone intermediate and subsequent ring opening. libretexts.org The Wolff rearrangement of a diazoketone can lead to a ring-expanded product, a key step in the synthesis of some bicyclic systems. libretexts.org

The Pinacol rearrangement, which transforms a 1,2-diol into a ketone under acidic conditions, involves a carbocation intermediate and a 1,2-alkyl or hydride shift. msu.edu While direct application of these specific named rearrangements to form 3H-1,2-Oxathioles is not widely documented, the principles of cationic and other rearrangements could be applied to specifically designed precursors to induce formation of the desired oxathiole framework. msu.edu

Metal-Catalyzed Approaches to this compound Derivatives

Metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of a wide array of molecules. Catalysts based on metals like copper and ruthenium are particularly prominent in the synthesis of heterocyclic compounds. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a prime example, used extensively to form 1,2,3-triazoles. frontiersin.orgmdpi.com Ruthenium catalysts, on the other hand, are often used to achieve different regioselectivity, yielding 1,5-disubstituted 1,2,3-triazoles through the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). mdpi.com

While these examples focus on triazole synthesis, the underlying principles of metal-catalyzed cross-coupling and cycloaddition reactions are broadly applicable. A plausible metal-catalyzed route to this compound derivatives could involve a palladium-catalyzed cross-coupling reaction to assemble a key precursor, followed by a cyclization step. For instance, the Suzuki-Miyaura cross-coupling reaction is frequently used to build complex molecular backbones prior to the final ring-forming reaction. frontiersin.org

| Reaction Type | Catalyst System | Resulting Heterocycle | Key Feature |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-Triazole | High efficiency and regioselectivity ("Click" reaction) |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted 1,2,3-Triazole | Complementary regioselectivity to CuAAC |

| Suzuki-Miyaura Coupling | Pd(0) complexes (e.g., Pd(OAc)₂) with a base | Biaryl compounds (precursors) | Formation of C-C bonds to build molecular complexity |

Application of the Carbanion-Mediated Sulfonate Intramolecular Cyclisation (CSIC) Reaction for this compound Analogues

The Carbanion-Mediated Sulfonate Intramolecular Cyclisation (CSIC) reaction is a synthetic protocol used to generate sulfur-containing heterocyclic systems. This method has been effectively investigated for the synthesis of enantiomerically pure spiro(4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide) derivatives from glyco-alpha-sulfonamidonitriles. nih.gov The reaction proceeds via the formation of a carbanion, which then displaces a sulfonate group in an intramolecular fashion to close the ring. A variety of bases, including potassium carbonate, cesium carbonate, and lithium diisopropylamide (LDA), have been successfully employed to mediate this cyclization. nih.gov

This methodology provides a key pathway to aza analogues of certain nucleosides, demonstrating its utility in creating complex, biologically relevant molecules. nih.gov Although the direct application of CSIC to form the this compound ring itself is not prominently featured in the literature, its success in forming the analogous isothiazole ring system underscores its potential for adaptation. By designing a suitable precursor with a hydroxyl group instead of an amino group, this strategy could potentially be extended to the synthesis of this compound-1,1-dioxide analogues.

Functionalization and Derivatization of Pre-Formed this compound Nuclei

Once the this compound ring system has been synthesized, further chemical modifications can be performed to introduce various functional groups. The strategies for derivatization often depend on the existing substituents on the heterocyclic core. For many heterocyclic systems, common transformations include electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions on halogenated derivatives.

Regioselective Functionalization of this compound Ring Positions

The regioselective introduction of functional groups onto the this compound ring is crucial for modulating its chemical and physical properties. The inherent electronic nature of the heterocyclic ring dictates the preferred positions for electrophilic and nucleophilic attack. The carbon atoms adjacent to the heteroatoms are particularly susceptible to functionalization.

Palladium-catalyzed cross-coupling reactions are a versatile tool for the regioselective functionalization of halogenated heterocycles. rsc.orgresearchgate.net For instance, a halogenated this compound could undergo Suzuki, Sonogashira, or Heck coupling reactions to introduce aryl, alkynyl, or vinyl substituents at specific positions. The choice of catalyst, ligands, and reaction conditions can significantly influence the regioselectivity of these transformations.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic systems. Depending on the directing group and the catalyst employed, it might be possible to selectively activate and functionalize specific C-H bonds on the this compound ring, thus avoiding the need for pre-functionalized substrates.

The following table provides hypothetical examples of regioselective functionalization reactions on a generic this compound core, based on established methods for other heterocycles.

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference Concept |

| 4-Bromo-3H-1,2-oxathiole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-3H-1,2-oxathiole | Suzuki Coupling rsc.org |

| 5-Iodo-3H-1,2-oxathiole | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-3H-1,2-oxathiole | Sonogashira Coupling rsc.org |

| This compound | Aryl halide | Pd(OAc)₂, directing group | Functionalized this compound | Direct C-H Arylation |

Stereocontrolled Synthesis of Chiral this compound Analogues

The introduction of stereocenters into the this compound ring is of significant interest for applications in medicinal chemistry and materials science. Stereocontrolled synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.govacs.orgillinois.edu

One approach involves the use of enantiomerically pure precursors that already contain the desired stereocenters. Cyclization of such chiral starting materials would then lead to the formation of optically active this compound derivatives. For example, starting from a chiral cyanohydrin, the synthesis of the corresponding chiral 4-amino-5H-1,2-oxathiole 2,2-dioxide could be envisioned.

The use of chiral auxiliaries attached to the substrate can direct the stereochemical outcome of a reaction. nih.gov After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. This strategy has been widely employed in the synthesis of various chiral heterocycles.

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, represents a highly efficient and elegant approach to stereocontrolled synthesis. Chiral metal complexes or organocatalysts could potentially be employed in the key ring-forming or functionalization steps to induce asymmetry. For instance, an asymmetric cycloaddition reaction could provide a direct route to chiral this compound analogues.

Below is a table illustrating potential stereocontrolled synthetic approaches.

| Approach | Description | Potential Reaction | Product Stereochemistry | Reference Concept |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Cyclization of a chiral acyclic precursor. | Dependent on starting material chirality. | General Asymmetric Synthesis |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. | Diastereoselective functionalization of an auxiliary-bearing this compound. | Controlled by the chiral auxiliary. nih.gov | Auxiliary-controlled synthesis nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Enantioselective cycloaddition or C-H functionalization. | (R)- or (S)-enantiomer depending on the catalyst. | Asymmetric Catalysis |

Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The development of sustainable synthetic routes to this compound and its derivatives is an important consideration.

Development of Green Synthetic Protocols

Green synthetic protocols aim to reduce or eliminate the use and generation of hazardous substances. This can be achieved through the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

For the synthesis of this compound, the use of water or other environmentally benign solvents would be a significant improvement over traditional organic solvents. The development of catalytic reactions that can proceed under mild conditions (e.g., room temperature and atmospheric pressure) would also contribute to a greener process by reducing energy consumption. Furthermore, exploring synthetic routes that utilize readily available and renewable starting materials is a key aspect of sustainable chemistry. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also enhance the sustainability of a process by reducing waste and saving time and resources. acs.org

Atom Economy and Efficiency in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are desirable as they generate less waste.

Addition and cycloaddition reactions are inherently atom-economical as all the atoms of the reactants are incorporated into the product. Therefore, synthetic strategies for this compound based on cycloaddition reactions would be highly efficient in this regard. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

The following table compares the theoretical atom economy of different reaction types that could be employed in the synthesis of this compound derivatives.

| Reaction Type | General Equation | Theoretical Atom Economy |

| [3+2] Cycloaddition | A + B → C | 100% |

| Intramolecular Cyclization (with elimination) | D → E + F | < 100% |

| Substitution | G + H → I + J | < 100% |

Mechanistic Elucidation of this compound Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, controlling selectivity, and designing new synthetic routes.

For cycloaddition reactions, the mechanism can be either concerted or stepwise. A concerted [3+2] cycloaddition would proceed through a single transition state, where the new bonds are formed simultaneously. In contrast, a stepwise mechanism would involve the formation of a diradical or zwitterionic intermediate. Computational studies can be a valuable tool for distinguishing between these pathways and for understanding the factors that control the regio- and stereoselectivity of the reaction. mdpi.com

In the case of cyclization reactions, the mechanism typically involves an intramolecular nucleophilic attack to form the heterocyclic ring. The nature of the nucleophile and the leaving group, as well as the reaction conditions, will determine the rate and efficiency of the cyclization. For example, in the formation of 4-amino-5H-1,2-oxathiole 2,2-dioxides from cyanohydrin mesylates, the mechanism likely involves the deprotonation of the amine precursor followed by an intramolecular SN2 reaction.

Mechanistic studies often employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the characterization of intermediates, along with computational modeling to provide a detailed picture of the reaction pathway.

Chemical Reactivity and Transformation Mechanisms of 3h 1,2 Oxathiole

Electrophilic Reaction Profiles of the 3H-1,2-Oxathiole Ring System

For instance, in the case of 3H-benzo[c] smolecule.comoxathiol-3-one, electrophilic attack can lead to substitution at various positions on the benzene (B151609) ring. smolecule.com The presence of the oxathiole ring influences the regioselectivity of these reactions.

Nucleophilic Reaction Profiles of the this compound Ring System

The this compound ring system can also be susceptible to nucleophilic attack, particularly when substituted with suitable leaving groups. ambeed.com Nucleophiles can replace these leaving groups, leading to a variety of substituted products. For example, in derivatives like 3,3-diphenyl-3H-benzo[c] smolecule.comoxathiole 1,1-dioxide, the presence of good leaving groups can facilitate nucleophilic substitution reactions. ambeed.com

In the case of 4-acetyl-5-methyl-3H-1,2-oxathiol-3-one, the acetyl and methyl groups can potentially undergo substitution reactions with nucleophiles. The reactivity of the ring itself towards nucleophiles is also a key aspect of its chemistry. For instance, 3H-2,1-benzoxathiole 1,1-dioxide can undergo nucleophilic substitution reactions with reagents like sodium hydroxide (B78521) or potassium carbonate.

Ring-Opening and Ring-Expansion Reactions of this compound Derivatives

The strained nature of the this compound ring makes it prone to ring-opening and ring-expansion reactions under various conditions. rsc.orgnih.gov These reactions provide pathways to structurally diverse molecules that may not be easily accessible through other synthetic routes.

Ring-opening can be initiated by various reagents and conditions, leading to cleavage of the O-S or other bonds within the ring. For example, the reduction of the oxathiolone ring can lead to ring-opened products like thiols or thioethers.

Ring-expansion reactions, on the other hand, involve the insertion of atoms into the existing ring structure, leading to the formation of larger heterocyclic systems. whiterose.ac.ukchemrxiv.org For instance, δ-sultams with spiro-substituted three-membered heterocycles can undergo Lewis acid-catalyzed rearrangement reactions that result in ring expansion. chemrxiv.org These types of transformations have been explored for the synthesis of medium-sized rings and macrocycles. whiterose.ac.uk

| Reaction Type | Description | Example |

| Ring-Opening | Cleavage of the heterocyclic ring to form acyclic products. | Reduction of an oxathiolone ring to a thiol or thioether. |

| Ring-Expansion | Insertion of atoms into the ring to form a larger heterocycle. | Lewis acid-catalyzed rearrangement of δ-sultams. chemrxiv.org |

Cycloaddition Reactions Involving this compound

This compound and its derivatives can participate in various cycloaddition reactions, acting as either the diene or dienophile component. These reactions are powerful tools for the construction of complex polycyclic systems.

One notable example is the [4+1] cycloaddition of o-thioquinones with isocyanides to form 2-imino-1,3-oxathioles. researchgate.net Additionally, rhodium-catalyzed reactions of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates provide an efficient route to 2-arylimino-6,7-dihydrobenzo[d] smolecule.comuzh.choxathiol-4(5H)-ones. acs.org This reaction proceeds in good to excellent yields under mild conditions. acs.org

The formation of 1,3-oxathioles can also be achieved through the 1,5-dipolar electrocyclization of intermediate thiocarbonyl ylides, which are generated from the reaction of α-oxo diazo compounds with thiocarbonyl compounds. uzh.chresearchgate.net Furthermore, [3+2] cycloaddition reactions of peroxycarbenium ions with alkenes can lead to the formation of 1,2-dioxolanes, which are structurally related to oxathioles. researchgate.net

| Cycloaddition Type | Reactants | Product |

| [4+1] Cycloaddition | o-Thioquinones and isocyanides | 2-Imino-1,3-oxathioles researchgate.net |

| Rh-catalyzed Cycloaddition | Cyclic 2-diazo-1,3-diketones and aryl isothiocyanates | 2-Arylimino-6,7-dihydrobenzo[d] smolecule.comuzh.choxathiol-4(5H)-ones acs.org |

| 1,5-Dipolar Electrocyclization | α-Oxo diazo compounds and thiocarbonyl compounds | 1,3-Oxathioles uzh.chresearchgate.net |

| [3+2] Cycloaddition | Peroxycarbenium ions and alkenes | 1,2-Dioxolanes researchgate.net |

Thermal and Photochemical Transformations of this compound

The this compound ring system can undergo transformations when subjected to heat or light. These reactions often involve rearrangements or cyclization processes, leading to novel molecular architectures.

For example, the photolysis of 3H-thieno-1,2-diazepines, which are structurally related to oxathioles, results in the formation of 3-vinylthienopyrazoles. rsc.org In contrast, thermolysis of the same compounds leads to thienylpyrazoles via a smolecule.com hydrogen shift. rsc.org

Photochemical cycloisomerization has been observed in related systems like 1H-2-benzo[c]oxocins, which can be converted to dihydro-4H-cyclobuta[c]isochromenes upon irradiation with visible light. nih.gov This transformation is a [2+2] conjugated-diene cyclization that follows the Woodward–Hoffmann rules. nih.gov The reverse reaction, a thermal ring-opening, occurs at elevated temperatures. nih.gov

Reductive and Oxidative Chemistry of this compound

The sulfur atom in the this compound ring can exist in different oxidation states, allowing for a rich reductive and oxidative chemistry.

Oxidation of the sulfur atom can lead to the formation of the corresponding S-oxides or S,S-dioxides. For example, 4-acetyl-5-methyl-3H-1,2-oxathiol-3-one can be oxidized to form sulfoxides or sulfones. Similarly, 3H-benzo[c] smolecule.comoxathiol-3-one can be oxidized to yield sulfone derivatives. smolecule.com Common oxidizing agents for these transformations include hydrogen peroxide and potassium permanganate.

Reduction of the oxathiole ring can also be achieved using various reducing agents. For instance, the oxathiolone ring in 4-acetyl-5-methyl-3H-1,2-oxathiol-3-one can be reduced to a more saturated form, such as a thiol or thioether. Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are typically employed for such reactions.

| Transformation | Reagents | Products |

| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfoxides, Sulfones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Thiols, Thioethers |

Rearrangement Pathways of this compound Analogues

Analogues of this compound can undergo various rearrangement reactions, often driven by the release of ring strain or the formation of more stable products. These rearrangements can lead to significant structural changes and provide access to diverse heterocyclic frameworks.

An interesting example is the unusual acid-mediated rearrangement of o-nitrostyrene oxide, which affords 1-(hydroxymethyl)-2,1-benzisoxazol-3(1H)-one, a compound with a rearranged heterocyclic core. researchgate.net Lewis acid-catalyzed rearrangements are also known to occur in related sultam structures, sometimes accompanied by ring expansion. chemrxiv.org

Thermal and photochemical conditions can also induce rearrangements. As mentioned earlier, the thermolysis of 3H-thieno-1,2-diazepines involves a smolecule.com hydrogen shift, which is a type of rearrangement. rsc.org These rearrangement pathways highlight the chemical versatility of heterocycles containing the oxathiole motif and its analogues.

Advanced Spectroscopic and Structural Elucidation of 3h 1,2 Oxathiole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including the 3H-1,2-oxathiole ring system. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular framework and its electronic environment can be constructed. mnstate.eduemerypharma.com

¹H and ¹³C NMR spectroscopy provide fundamental information about the connectivity and chemical environment of atoms within this compound derivatives. The chemical shifts (δ) are indicative of the electronic shielding around the nuclei, while coupling constants (J) reveal the connectivity between adjacent protons. mnstate.edu

For instance, in 4-amino-1,2-oxathiole 2,2-dioxides, the signals for C-3, C-4, and C-5 are particularly diagnostic in the ¹³C NMR spectra, appearing at approximately 82.5-128.8 ppm, 149.5-160.7 ppm, and 85-88 ppm, respectively. kuleuven.be In the ¹H NMR spectra of derivatives unsubstituted at the C-3 position, a characteristic sharp singlet for the H-3 proton is observed between 5.30 and 5.60 ppm. kuleuven.be The amino group protons typically appear as a broad singlet between 5.66 and 7.50 ppm. kuleuven.be

The substitution pattern on the this compound ring significantly influences the chemical shifts. For example, acylation of the amino group at the C-4 position causes a downfield shift of the H-3 proton signal to around 7.2 ppm. kuleuven.be Similarly, the introduction of different substituents at various positions on the ring leads to predictable changes in the NMR spectra, aiding in structural confirmation. kuleuven.beacs.orgrjpbcs.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Key Observations | Reference |

| 4-Amino-5,5-dimethyl-1,2-oxathiole 2,2-dioxide | ¹H | 1.54 (s, 6H, 2xCH₃), 5.34 (s, 1H, H3), 6.74 (br s, 2H, NH₂) | Signals confirm the dimethyl and amino substitutions. | kuleuven.be |

| ¹³C | 25.6 (2xCH₃), 83.8 (C3), 87.1 (C5), 160.7 (C4) | Diagnostic signals for the oxathiole ring carbons. | kuleuven.be | |

| 4-Amino-5,5-dimethyl-3-methyl-1,2-oxathiole 2,2-dioxide | ¹H | 1.49 (s, 6H, 2xCH₃), 1.72 (s, 3H, CH₃), 5.66 (br s, 2H, NH₂) | Presence of a methyl group at C3 is confirmed. | kuleuven.be |

| ¹³C | 5.5 (CH₃-(C3)), 25.8 (2xCH₃), 86.4 (C5), 90.4 (C3), 154.0 (C4) | Shift in C3 signal due to methyl substitution. | kuleuven.be | |

| 5-Amino-3,3-dimethyl-7-phenyl-3H- kuleuven.beoxathiolo[4,3-b]pyridine-6-carbonitrile 1,1-dioxide | ¹H | 1.79 (s, 6H, 2xCH₃), 3.88 (s, 3H, OCH₃), 5.78 (s, 2H, NH₂), 7.07-7.72 (m, Ar-H) | Demonstrates the effect of a fused pyridine (B92270) ring system. | researchgate.net |

| ¹³C | 26.4 (2xCH₃), 55.4 (OCH₃), 90.5 (C3), 91.5 (C6), 114.6-166.1 (Ar-C, C=N, C4, C5, C7) | Complex spectrum due to the extended aromatic system. | researchgate.net | |

| (Z)-2-((4-Methoxyphenyl)imino)-6,7-dihydrobenzo[d] acs.orgoxathiol-4(5H)-one | ¹H | 3.80 (s, 3H, OCH₃), 6.92 (d, J=8.7 Hz, 2H), 7.01 (d, J=8.1 Hz, 2H) | Example of a related 1,3-oxathiole (B12646694) system. | acs.org |

| ¹³C | 54.4, 113.1, 113.7, 120.8, 138.9, 156.0, 158.8, 163.4, 189.4 | Chemical shifts characteristic of the fused ring and imino group. | acs.org |

Note: This table is interactive. You can sort and filter the data.

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments are employed. numberanalytics.commdpi.com These techniques are crucial for complex this compound derivatives where simple 1D spectra may be overcrowded or ambiguous. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing the connectivity of protons within the molecule. numberanalytics.comusask.ca

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). numberanalytics.comusask.ca This is essential for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). numberanalytics.comusask.ca HMBC is invaluable for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing information about the spatial arrangement and conformation of the molecule. numberanalytics.comusask.ca

For example, in the structural elucidation of novel TSAO (3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide)) derivatives, a combination of g-HMBC and g-HSQC experiments was used to unequivocally assign the complex structures that arose from reactions on the spiro-oxathiole dioxide moiety. acs.org The observation of a long-range correlation between the H-5' proton and the C-4'' carbon in the g-HMBC spectrum was key to confirming the formation of a hemiacetal structure. acs.org

Dynamic NMR (DNMR) spectroscopy is a powerful method used to study the rates and mechanisms of dynamic molecular processes, such as conformational changes or intramolecular rearrangements. numberanalytics.comslideshare.net Molecules that can interchange between two or more conformations are termed fluxional. ilpi.comlibretexts.org

In the context of this compound systems, DNMR can be used to investigate processes like ring flipping or restricted rotation around single bonds, particularly in substituted derivatives. By acquiring NMR spectra at different temperatures (Variable-Temperature NMR or VT-NMR), researchers can observe changes in the spectral lineshapes. numberanalytics.comyoutube.com At low temperatures, where the exchange rate is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the exchange rate increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures. youtube.com

Analysis of these temperature-dependent lineshape changes allows for the calculation of the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the dynamic process, providing valuable thermodynamic and kinetic information about the conformational flexibility of the this compound ring system. numberanalytics.comslideshare.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations. photothermal.comedinst.compsu.edu These two techniques are often complementary, as a vibrational mode may be active in one and inactive in the other, depending on the change in dipole moment (for IR) or polarizability (for Raman) during the vibration. photothermal.comedinst.com

For this compound and its derivatives, IR and Raman spectra are used to identify characteristic stretching and bending frequencies of key functional groups. For example, the S=O stretching vibrations in 1,2-oxathiole 2,2-dioxides are strong indicators of the sulfone group. kuleuven.be In pyrazoline-based 1,3-oxathioles, a related class of compounds, the C=O stretching frequency is typically observed around 1658-1680 cm⁻¹. rjpbcs.com

In the study of 4-amino-5,5-dimethyl-1,2-oxathiole 2,2-dioxide, characteristic IR absorption bands were observed at 3340, 3380, 3230, and 3150 cm⁻¹ (N-H stretches), 1660 and 1620 cm⁻¹ (C=C stretch and N-H bend), and 1350 and 1190 cm⁻¹ (SO₂ stretches). kuleuven.be The IR spectrum of 3-oxo-3H-1,2-oxathiole derivatives showed characteristic bands at 1745 cm⁻¹ (C=O stretch) and 1650-1610 cm⁻¹ (C=C stretch). cdnsciencepub.com These vibrational signatures are crucial for confirming the presence of specific functional moieties within the synthesized molecules. nih.goviosrjournals.org

Table 2: Characteristic Vibrational Frequencies for this compound and Related Derivatives

| Compound/Derivative | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| 4-Amino-5,5-dimethyl-1,2-oxathiole 2,2-dioxide | IR (KBr) | 3340, 3380, 3230, 3150 | N-H stretching | kuleuven.be |

| IR (KBr) | 1660, 1620 | C=C stretching, N-H bending | kuleuven.be | |

| IR (KBr) | 1350, 1190 | SO₂ stretching | kuleuven.be | |

| 3-Acetyl-5-methyl-3-oxo-3H-1,2-oxathiole | IR (CCl₄) | 1745 | C=O stretching (ring) | cdnsciencepub.com |

| IR (CCl₄) | 1650, 1610 | C=C stretching | cdnsciencepub.com | |

| Pyrazoline-based 1,3-oxathiole | IR | 1658-1680 | C=O stretching | rjpbcs.com |

Note: This table is interactive. You can sort and filter the data.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of this compound derivatives. acs.orgthermofisher.com By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula, which is a critical step in structure confirmation.

Beyond molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. msu.edulibretexts.org Under electron ionization (EI) or other ionization techniques, the parent molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. niscpr.res.in

For example, in the mass spectrum of 3-acetyl-5-methyl-3-oxo-3H-1,2-oxathiole, the molecular ion (M⁺) was observed at m/z 158. cdnsciencepub.com Key fragment ions were seen at m/z 114 (loss of CO₂), 87, and 43 (acetyl cation), which are consistent with the proposed structure. cdnsciencepub.com For 4-amino-5,5-dimethyl-1,2-oxathiole 2,2-dioxide, the molecular ion was observed at m/z 163, with major fragments at m/z 148 (loss of CH₃) and 41. kuleuven.be The analysis of these fragmentation pathways helps to piece together the different components of the molecule and confirm the connectivity of the atoms. libretexts.orgtutorchase.com

X-ray Crystallography for Precise Geometrical and Conformational Parameters of this compound Derivatives

X-ray crystallography provides the most definitive structural information, yielding precise bond lengths, bond angles, and torsional angles in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional electron density map can be generated, from which the exact positions of the atoms in the crystal lattice can be determined. nih.gov

This technique has been applied to various derivatives containing oxathiole rings to confirm their structures unambiguously. For instance, the crystal structure of TSAO-T, a complex nucleoside analogue containing a spiro-fused 1,2-oxathiole 2,2-dioxide ring, was determined in complex with HIV-1 reverse transcriptase. acs.orgnih.gov This analysis not only confirmed the molecular structure of the inhibitor but also provided crucial insights into its binding mode within the enzyme's active site. nih.gov

X-ray crystallographic data for oxathiole derivatives reveals the conformation of the five-membered ring, which is typically a non-planar envelope or twist conformation. The precise geometrical parameters obtained from these studies are invaluable for understanding the steric and electronic effects of different substituents on the ring's structure and for validating computational models. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Studies

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, is a fundamental technique used to probe the electronic transitions within a molecule. msu.edugrinnell.edu When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. grinnell.edu The wavelength of maximum absorption (λmax) provides valuable information about the extent of conjugation and the types of electronic transitions occurring, such as π → π* and n → π* transitions. msu.eduuomustansiriyah.edu.iq

For this compound and its derivatives, the UV-Vis spectrum is influenced by the presence of the C=C double bond and the lone pairs of electrons on the oxygen and sulfur atoms, which act as chromophores. msu.edu The degree of conjugation within the molecule and the presence of any substituent groups can cause shifts in the absorption maxima. znaturforsch.com While specific experimental UV-Vis data for the parent this compound is not extensively documented in publicly available literature, theoretical studies and data from related structures can provide insights. For instance, computational methods like time-dependent density functional theory (TD-DFT) can predict electronic absorption spectra. znaturforsch.comrsc.org

Fluorescence spectroscopy complements UV-Vis by analyzing the light emitted by a molecule after it has been excited to a higher electronic state. horiba.com This technique is particularly sensitive for studying the electronic structure and environment of fluorescent molecules, known as fluorophores. horiba.com An emission spectrum is obtained by exciting the sample at a fixed wavelength and scanning the emitted light, while an excitation spectrum is recorded by scanning the excitation wavelength and measuring the emission at a fixed wavelength. horiba.com The relationship between the absorption and emission spectra, often appearing as mirror images, and the Stokes shift (the difference in wavelength between the absorption and emission maxima) are key parameters in characterizing a fluorescent compound. The fluorescence quantum yield and lifetime are also important properties that can be determined.

Detailed experimental fluorescence data for this compound is scarce. However, studies on analogous heterocyclic systems suggest that the introduction of suitable chromophoric and auxochromic groups could potentially induce fluorescence, making it a valuable tool for probing the electronic properties of its derivatives.

Table 1: Hypothetical Spectroscopic Data for this compound Derivatives

| Compound | Solvent | λmax (nm) (UV-Vis) | λem (nm) (Fluorescence) | Stokes Shift (nm) |

| This compound | Ethanol (B145695) | ~230 | Not Reported | Not Reported |

| Substituted this compound | Ethanol | ~280 | ~350 | ~70 |

Note: The data in this table is hypothetical and for illustrative purposes due to the limited availability of experimental data for this compound.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment of this compound Enantiomers

When a chiral center is present in a molecule, it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration (R or S) of these enantiomers. libretexts.orglibretexts.org

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgwikipedia.org A CD spectrum plots the difference in absorption (ΔA = A_L - A_R) against wavelength, resulting in positive or negative peaks known as Cotton effects. biologic.net The sign and intensity of these Cotton effects are characteristic of the stereochemistry of the molecule. mdpi.com

For this compound to be chiral, it would need to be appropriately substituted to create a stereocenter. The absolute configuration of such enantiomers could then be determined by analyzing their chiroptical properties. For example, the absolute configurations of optically active seleninate esters, which are analogous to sulfinates, have been determined by comparing their chiroptical properties. researchgate.net This comparative approach, alongside computational modeling, would be crucial for assigning the absolute configuration of chiral this compound derivatives. mdpi.comresearchgate.net

Table 2: Key Chiroptical Spectroscopy Parameters

| Technique | Principle | Information Obtained | Application for this compound |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. wikipedia.org | Provides information on the stereochemical arrangement of chromophores, leading to the determination of secondary structure in biomolecules and absolute configuration in small molecules. libretexts.org | Assignment of absolute configuration (R/S) of chiral derivatives. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. nipne.ro | Determination of the absolute configuration and conformational analysis of chiral molecules. biologic.net | Complements CD data for the unambiguous assignment of absolute configuration. |

Theoretical and Computational Studies of 3h 1,2 Oxathiole

Quantum Chemical Calculations of Electronic Structure and Bonding in 3H-1,2-Oxathiole

Density Functional Theory (DFT) has become a standard method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the total energy of a system based on its electron density rather than a complex wavefunction. bioinfopublication.org This approach is particularly effective for studying the electronic properties of heterocyclic systems.

While specific DFT studies on the parent this compound are not extensively documented, the application of these methods to closely related structures, such as 1,2-dithiole-3-thione derivatives, provides significant insight. bioinfopublication.org In such studies, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and compute electronic parameters. bioinfopublication.org

For a hypothetical this compound system, DFT would be used to predict key geometric parameters (bond lengths and angles) and electronic properties. Calculations on analogous sulfur-containing heterocycles reveal that properties like the dipole moment are highly sensitive to the substitution pattern on the ring. bioinfopublication.org For instance, the presence of electron-withdrawing groups can significantly alter the charge distribution and molecular dipole moment. bioinfopublication.org

Table 1: Hypothetical DFT-Calculated Electronic Properties for Substituted 3H-1,2-Oxathioles This table is illustrative, based on findings from related sulfur heterocycles like 1,2-dithiole-3-thiones. bioinfopublication.org

| Substituent (R) | Heat of Formation (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|---|

| -H | 45.2 | 3.1 | -9.5 | -1.2 | 8.3 |

| -CH₃ | 38.5 | 3.4 | -9.2 | -1.1 | 8.1 |

| -Cl | 35.1 | 1.9 | -9.8 | -1.8 | 8.0 |

These calculations would also map the Molecular Electrostatic Potential (MEP), identifying regions of positive and negative potential on the molecule's surface, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Ab initio and semi-empirical methods are alternative approaches to studying molecular systems. Ab initio ("from the beginning") methods are based on first principles without using experimental data for parameterization. researchgate.net The Hartree-Fock (HF) method is a primary example, providing a foundational understanding of electronic structure, although it neglects electron correlation. scispace.com More advanced ab initio methods can provide highly accurate results but are computationally demanding. mdpi.com

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify the calculations, making them significantly faster. wikipedia.org Methods like PM3 (Parametrized Model 3) are based on the Hartree-Fock formalism but neglect certain complex integrals, compensating with empirical parameters. bioinfopublication.org This makes them suitable for rapid screening of large molecules, though with a potential trade-off in accuracy compared to high-level ab initio or DFT calculations. wikipedia.orgscispace.com

For the this compound system, these methods can be used in a complementary fashion. A semi-empirical method like PM3 could be used for an initial, rapid optimization of the geometry. bioinfopublication.org Following this, higher-level ab initio (e.g., HF/6-311++G(d,p)) or DFT calculations can be performed for a more accurate determination of electronic properties and energies. bioinfopublication.org Studies on related dithiolethiones have shown that both semi-empirical and ab initio methods can effectively calculate net atomic charges, providing a picture of the charge distribution across the heterocyclic ring. bioinfopublication.org

Computational Modeling of this compound Reactivity and Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a detailed understanding of reaction pathways and kinetics. researchgate.net

Transition state analysis is key to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate and its structure determines the activation energy of the reaction. researchgate.net Computational methods can locate these transient structures and confirm their identity by vibrational frequency analysis, where a transition state is characterized by having exactly one imaginary frequency. researchgate.net

For this compound, potential transformations of interest include thermal decomposition, isomerization, and ring-opening reactions. researchgate.netrsc.org For example, a computational study of the thermal decomposition of this compound would involve:

Proposing Pathways: Identifying plausible decomposition routes, such as the cleavage of the weak O-S bond.

Locating Stationary Points: Optimizing the geometries of the reactant (this compound), potential transition states, and final products.

Calculating Energies: Determining the relative energies of all species to calculate the activation barriers and reaction enthalpies.

Mapping the Reaction Coordinate: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state smoothly connects the reactant to the desired product. researchgate.net

This type of analysis, applied successfully to the ring-opening of other heterocycles like epoxides, provides deep mechanistic insight that is often difficult to obtain experimentally. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react. taylorandfrancis.com

The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com

The LUMO is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.com

The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. nih.gov

Applying FMO theory to this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. This analysis helps predict the regioselectivity of reactions. For example, in a reaction with an electrophile, the attack would most likely occur at the atomic center with the largest coefficient in the HOMO. ucsb.edu Conversely, a nucleophilic attack would be directed towards the atom with the largest coefficient in the LUMO. ucsb.edu

Table 2: Representative Frontier Orbital Data for a Heterocyclic System Based on data for 1,2-dithiole-3-thione derivatives. bioinfopublication.org

| Compound (Substituent) | HOMO Energy (eV) | LUMO Energy (eV) | ΔE (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Parent (-H) | -9.15 | -1.75 | 7.40 | Moderate |

| 4-Methyl (-CH₃) | -8.98 | -1.68 | 7.30 | Higher |

| 5-Chloro (-Cl) | -9.33 | -2.11 | 7.22 | Higher |

This data illustrates how FMO analysis can be used to quantitatively compare the reactivity of different derivatives within the this compound family.

Molecular Dynamics Simulations for Conformational Analysis of this compound Derivatives

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations change. This is particularly useful for analyzing the flexibility of cyclic molecules and the conformational preferences of their substituents. mdpi.com

For substituted this compound derivatives, the five-membered ring itself may exhibit some flexibility (e.g., envelope or twist conformations), and substituents attached to the ring will have rotational freedom. An MD simulation can explore the potential energy surface to identify stable and metastable conformations and the energy barriers between them. nih.gov

A typical MD study for a substituted this compound would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic solution-phase conditions.

Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis: Analyzing the resulting trajectory to determine the populations of different conformers, the lifetimes of specific conformations, and the pathways for interconversion between them. mdpi.com

Prediction and Validation of Spectroscopic Properties through Computational Methods for this compound

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and guide experimental work. For the heterocyclic compound this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predictions are typically achieved through methods such as ab initio calculations and Density Functional Theory (DFT).

The accuracy of these computational predictions is highly dependent on the level of theory and the basis set employed. For instance, DFT methods with hybrid functionals are commonly used to calculate the vibrational frequencies corresponding to the IR spectrum of organic molecules. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the theoretical models. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Including Atomic Orbital (GIAO) method, which has become a standard approach for reliable NMR predictions. The predicted chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra.

Validation of these computational predictions is a critical step. This is ideally achieved by comparing the theoretically derived spectra with experimentally obtained data. However, in the absence of experimental data for this compound, validation can be approached by comparing the computational results for a series of closely related and well-characterized analogues. A strong correlation between the predicted and experimental spectra for these analogues would lend confidence to the predictions made for the target molecule.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value | Computational Method |

| ¹H NMR | Chemical Shift (ppm) | Data not available | DFT/GIAO |

| ¹³C NMR | Chemical Shift (ppm) | Data not available | DFT/GIAO |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Data not available | DFT/B3LYP |

| UV-Vis Spectroscopy | Absorption Maximum (nm) | Data not available | TD-DFT |

Note: Specific predicted values are not available in the public domain as of the last update. The computational methods listed are standard approaches for such predictions.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogues

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. For analogues of this compound, QSRR studies can provide valuable insights into how structural modifications influence their chemical behavior. These models are built by calculating a set of molecular descriptors for each analogue and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a quantitative relationship between these descriptors and an experimentally determined reactivity parameter (e.g., reaction rate constant, equilibrium constant).

The molecular descriptors used in QSRR models can be categorized into several types:

Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters.

Topological descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A well-constructed QSRR model can be used to predict the reactivity of new, unsynthesized analogues of this compound, thereby guiding the design of compounds with desired chemical properties. The predictive power and reliability of a QSRR model are assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model development.

Interactive Data Table: Key Descriptors in a Hypothetical QSRR Model for this compound Analogues

| Descriptor Type | Descriptor Example | Potential Influence on Reactivity |

| Electronic | HOMO Energy | Higher HOMO energy may correlate with increased nucleophilicity. |

| Electronic | LUMO Energy | Lower LUMO energy may indicate greater susceptibility to nucleophilic attack. |

| Steric | Molecular Volume | Increased steric hindrance around the reactive site may decrease reaction rates. |

| Topological | Wiener Index | Can be related to the overall molecular shape and branching, which can influence intermolecular interactions. |

Note: This table presents a hypothetical framework for a QSRR study on this compound analogues, as specific studies on this compound are not currently available.

Applications of 3h 1,2 Oxathiole in Chemical Synthesis and Materials Science

3H-1,2-Oxathiole as a Versatile Building Block in Organic Synthesis

The unique chemical properties of this compound and its derivatives, particularly γ-sultones, make them versatile precursors in synthetic organic chemistry. Their functional and structural motifs have been the subject of intensive chemical manipulation, leading to the synthesis of biologically relevant molecules, including nucleoside analogues with potential antiviral profiles.

A significant application of this compound derivatives is their use in the synthesis of complex, fused heterocyclic systems. Research has demonstrated that derivatives such as 4-amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide can act as a foundational scaffold for constructing bicyclic structures that are otherwise difficult to access.

A notable example is the synthesis of 5-amino-3,3-dimethyl-7-aryl-3H- rsc.orgresearchgate.netoxathiolo[4,3-b]pyridine-6-carbonitrile 1,1-dioxides. researchgate.netresearchgate.net This is achieved through the reaction of 4-amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide with various 2-(arylidene)malononitriles. researchgate.netresearchgate.net The reaction, typically catalyzed by piperidine (B6355638) in refluxing ethanol (B145695), yields the fused pyridine (B92270) systems in moderate amounts. researchgate.netresearchgate.net This method represents the first successful use of the β-amino-γ-sultone system as an intermediate for creating the previously rare 3H- rsc.orgresearchgate.net-oxathiolo[4,3-b]pyridine heterocyclic core. researchgate.net The synthesized compounds have been evaluated for potential antiviral and cytostatic activities. researchgate.net

| Compound | Aryl Substituent (R) | Yield (%) |

|---|---|---|

| 3a | H | 38% |

| 3b | 4'-OMe | 16% |

| 3c | 3',4'-di-OMe | 29% |

| 3d | 2'-Me | 43% |

| 3e | 4'-Me | 11% |

Data sourced from J. Heterocyclic Chem., 51, 1452 (2014). researchgate.net

The formation of the this compound ring itself can be achieved through elegant cascade reactions. A key example is the "Carbanion-mediated Sulfonate Intramolecular Cyclization" (CSIC) reaction. researchgate.net This process is used to synthesize the 4-amino-5H-1,2-oxathiole-2,2-dioxide heterocyclic system from acyclic precursors. researchgate.net The CSIC reaction involves the generation of a carbanion from a functionalized sulfonate, which then attacks a cyano group intramolecularly, leading to the formation of the five-membered sultone ring in a single, efficient sequence. researchgate.netresearchgate.net This cascade approach provides a powerful tool for rapidly building the molecular complexity of the oxathiole scaffold from simpler, readily available starting materials. researchgate.net

Integration of this compound Moieties into Functional Materials

The integration of the this compound core into larger molecular systems is an area of theoretical and exploratory interest for materials science, although experimental applications are not yet widely established.

The application of this compound derivatives in polymer chemistry is not extensively documented in dedicated studies. However, the potential use of this heterocyclic system is mentioned in broader chemical literature and patents. For instance, "this compound" is listed among a large number of diverse heterocycles that could potentially serve as ligands in catalyst systems for photoinitiated olefin metathesis polymerization. epo.org In this context, the oxathiole would be part of a complex that catalyzes the polymerization reaction, rather than being a monomer unit within the polymer chain itself. The development of specific, polymerizable monomers containing the this compound ring remains an area for future research.

The potential for using this compound-containing systems in optoelectronics is primarily based on computational and theoretical studies of their electronic properties. The performance of organic materials in optoelectronic devices, such as solar cells or light-emitting diodes, is fundamentally linked to their molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.com

Computational studies using Density Functional Theory (DFT) have been performed on various heterocyclic compounds, including this compound, to calculate these electronic parameters. researchgate.net Such theoretical examinations of novel [ZnKCMC]TF, a complex incorporating a 3H-benzo[c] rsc.orgresearchgate.netoxathiole 1,1-dioxide derivative, suggest its potential utility in the development of optoelectronic devices. researchgate.net While these computational findings provide a basis for exploring their potential, concrete applications of this compound derivatives in fabricated optoelectronic devices have not been reported.

Catalytic Roles of this compound Derivatives in Organic Transformations

While this compound derivatives are well-established as versatile building blocks and synthetic intermediates, their application as catalysts in organic reactions is not a widely documented field. The literature frequently describes the synthesis of oxathioles being facilitated by catalysts, rather than the oxathioles acting as catalysts themselves. For example, piperidine is used as a basic catalyst to promote the condensation reaction that forms fused oxathiolo-pyridine systems. researchgate.net

In a related but distinct role, certain activated sultones have been used as chemical reagents rather than true catalysts. A notable example is 5-Nitro-3H-1,2-benzoxathiole S,S-Dioxide, a strained benzofused sultone, which has been employed as a coupling reagent in peptide synthesis. rsc.org In this process, the sultone is consumed during the reaction to activate a carboxylic acid for amide bond formation and is not regenerated, distinguishing its function from that of a catalyst. rsc.org The development of this compound derivatives that function as true organocatalysts remains an open area for chemical research.

Design of Ligands Utilizing the this compound Framework in Coordination Chemistry

The design of ligands built upon the this compound framework is primarily theoretical at this stage, with its potential applications in coordination chemistry largely extrapolated from patent literature rather than detailed in dedicated research articles. The inherent structural and electronic properties of the this compound ring, which contains both a sulfur and an oxygen atom in a five-membered unsaturated ring, suggest several possibilities for its role as a ligand.

Theoretical and Potential Ligand Scaffolds

The this compound heterocycle has been listed among numerous potential ligand structures in patents concerning the development of next-generation olefin metathesis catalysts. epo.orggoogle.comgoogleapis.comepo.orggoogle.com These patents often describe Group 8 transition metal complexes, particularly those of ruthenium, where various heterocyclic groups can serve as ligands. epo.orggoogle.comgoogleapis.comgoogle.com The inclusion of this compound in these extensive lists suggests its theoretical viability as a ligand, likely capable of coordinating to a metal center, although specific examples of its synthesis and complexation are not provided in these documents.

Computational studies have been performed to understand the electronic properties of the this compound molecule itself. ijopaar.comresearchgate.net Such theoretical analyses are crucial first steps in ligand design, as they help predict the molecule's reactivity, stability, and potential coordination sites. For instance, a study using density functional theory (DFT) calculated the frontier orbital energies of this compound, providing insights into its electrophilic and nucleophilic characteristics. ijopaar.com This foundational data is essential for predicting how the molecule might interact with different metal centers.

One of the few instances of the synthesis of a this compound derivative is the formation of 5-methyl-3-oxo-3H-1,2-oxathiole through a photochemical rearrangement in a strong acid medium. cdnsciencepub.com While this research focused on the novel rearrangement reaction, the synthesized product represents a functionalized this compound that could, in principle, be further modified to act as a ligand.

Challenges and Future Directions

The significant gap in the literature regarding the coordination chemistry of this compound highlights a substantial area for future research. The primary challenge appears to be the synthesis of stable, functionalized this compound derivatives that can be readily used as ligands. Once synthetic routes are established, the coordination behavior of these new ligands with a variety of transition metals can be explored.

Future research could focus on:

Developing reliable synthetic pathways to substituted this compound compounds.

Investigating the coordination modes of these ligands (e.g., monodentate, bidentate) and the stability of the resulting metal complexes.

Characterizing the structural, electronic, and magnetic properties of these new coordination compounds using techniques such as X-ray crystallography and various spectroscopic methods.

Evaluating the catalytic activity of this compound-based metal complexes in reactions such as olefin metathesis, in line with the potential applications suggested in patent literature.

The table below summarizes the current, limited information regarding the potential use of the this compound framework in coordination chemistry, primarily derived from patent filings and theoretical studies.

| Potential Ligand Class | Metal Center (Proposed) | Potential Application | Supporting Evidence |

| Substituted 3H-1,2-Oxathioles | Group 8 Metals (e.g., Ru, Os) | Olefin Metathesis Catalysis | Patent Literature epo.orggoogle.comgoogleapis.comgoogle.com |

| Functionalized 3H-1,2-Oxathioles | Various Transition Metals | General Coordination Chemistry | Theoretical Studies ijopaar.comresearchgate.net |

Analogues and Derivatives of 3h 1,2 Oxathiole

Systematic Exploration of Substituted 3H-1,2-Oxathiole Compounds

The substitution of hydrogen atoms on the this compound core with various functional groups is a primary strategy for modulating its chemical and physical properties. The synthesis of these derivatives often involves multi-step processes starting from acyclic precursors.

One example of a substituted derivative is 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one. The synthesis of this compound typically involves the cyclization of suitable precursors, such as a reaction between a specific thiol and an acetylating agent in a basic medium. The reaction conditions, including temperature and pH, must be carefully managed to achieve high yields. Once formed, this derivative can undergo further chemical transformations. The acetyl and methyl groups can be targeted in substitution reactions, and the oxathiolone ring itself can be subjected to oxidation to form sulfoxides or sulfones, or reduction to yield thiols or thioethers.

Another class of derivatives includes those with amino substitutions. For instance, 4-amino-1,2-oxathiole 2,2-dioxides are key intermediates in the synthesis of more complex molecules. kuleuven.be The synthesis of N-acylated derivatives of 4-amino-5,5-dimethyl-1,2-oxathiole 2,2-dioxide has been reported, demonstrating the reactivity of the amino group. kuleuven.be These compounds serve as building blocks for creating fused heterocyclic systems with potential biological relevance. researchgate.net

The reactivity of the this compound system is exemplified by the thermal rearrangement of 2H-thiete-1,1-dioxide, which converts into 5H-1,2-oxathiole-2-oxide, indicating the involvement of vinylsulfene intermediates in such transformations.

Fused Ring Systems Containing the 1,2-Oxathiole Moiety (e.g., Benzoxathioles)

Fusing the 1,2-oxathiole ring with other cyclic structures, particularly aromatic rings, generates a class of compounds known as benzoxathioles and related systems. wiktionary.org These fused structures possess distinct properties and have been a subject of significant research. Benzoxathioles are heterocyclic compounds that feature a benzene (B151609) ring fused to an oxathiole ring. ontosight.aiontosight.ai

An example is 3H-Benzo[c] Current time information in Bangalore, IN.oxathiol-3-one, which contains a five-membered oxathiole ring fused to a benzene ring. smolecule.com Its synthesis can start from phenolic compounds which are reacted with a sulfur-containing reagent like thionyl chloride, followed by cyclization. smolecule.com These compounds can undergo typical electrophilic aromatic substitution on the benzene ring, as well as oxidation or reduction of the oxathiole moiety. smolecule.com

Oxidation of the sulfur atom in these fused systems leads to benzoxathiole dioxides. The compound 3H-2,1-Benzoxathiole 1,1-dioxide consists of a benzene ring fused to an oxathiole ring with a sulfone group. It is a planar, unsaturated ring system that serves as a building block in organic synthesis. ontosight.ai A well-known derivative is Phenol Red, or 3,3-bis(4-hydroxyphenyl)-3H-2,1-benzoxathiole 1,1-dioxide, which is widely used as a pH indicator. The synthesis of such compounds can be achieved through methods like the Jacobsen reaction.

Beyond simple benzene fusion, the 1,2-oxathiole dioxide moiety can be incorporated into more complex polycyclic systems. The 3H- Current time information in Bangalore, IN.oxathiolo[4,3-b]pyridine 1,1-dioxide core is a heterocyclic system that has been synthesized and investigated. researchgate.net The synthesis can be achieved through the piperidine-catalyzed reaction of 4-amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide with various 2-(arylidene)malononitriles. researchgate.net

Structural Diversity within the 1,2-Oxathiole-2,2-Dioxide (Sultone) Class

Sultones are cyclic esters of hydroxysulfonic acids and represent the S,S-dioxide derivatives of oxathioles. nih.gov They are important heterocyclic intermediates in organic synthesis. nih.gov The 1,2-oxathiole-2,2-dioxide framework is a key example of a γ-sultone (a five-membered ring).

The structural diversity within this class is extensive, arising from different substitution patterns and ring sizes (e.g., β-, γ-, δ-sultones). nih.gov The parent saturated compound, 1,2-oxathiolane-2,2-dioxide, also known as 1,3-propane sultone, is a colorless solid prepared by the acid-catalyzed reaction of allyl alcohol and sodium bisulfite. wikipedia.orgnist.govepa.gov It is a reactive alkylating agent susceptible to nucleophilic attack, which causes the ring to open. wikipedia.org An unsaturated analogue is 5H-1,2-oxathiole 2,2-dioxide, also known as prop-1-ene-1,3-sultone. nih.gov

The synthesis of sultones is an active area of research, with methods including intramolecular Diels-Alder reactions, ring-closing metathesis, and various catalyzed coupling and insertion reactions. nih.govnih.gov A key step is the ring-closing reaction, which can be challenging. nih.gov One approach involves the Carbanion-mediated Sulfonate Intermolecular Coupling and Intramolecular Cyclization (CSIC) reaction, which is a versatile method for preparing 5,5-disubstituted and spirocyclic sultones. scientia.report Another novel method involves a complex cascade reaction of alkyne-containing chlorosulfates under mild thermal conditions to produce fused δ-sultones (six-membered rings). uniovi.es

Spirocyclic sultones are of particular interest because the quaternary carbon atoms they contain can confer resistance to metabolic degradation. scientia.report The 1,2λ6-oxathiolane-2,2,4-trione system, a type of β-keto-γ-sultone, is considered a sulfur-containing bioisostere of tetronic acid. scientia.report

Conformational Analysis and Stereochemistry of this compound Derivatives

The stereochemistry and conformational preferences of this compound derivatives are crucial to understanding their reactivity and interactions. The five-membered oxathiole ring is not planar and can adopt various conformations. The presence of substituents and the oxidation state of the sulfur atom significantly influence the ring's geometry and the spatial arrangement of the atoms.